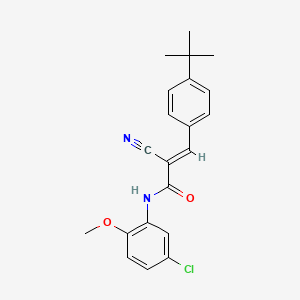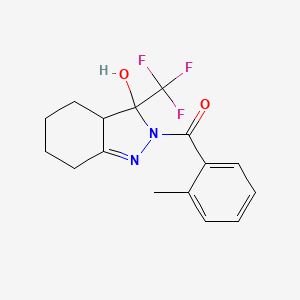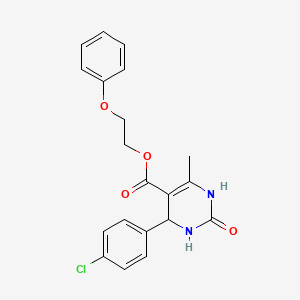
3-(4-tert-butylphenyl)-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TPCA-1 and is known for its anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of TPCA-1 involves the inhibition of the NF-κB pathway, a signaling pathway that plays a crucial role in inflammation and cancer. TPCA-1 inhibits the phosphorylation of IκB kinase (IKK), a key enzyme in the NF-κB pathway, leading to the inhibition of NF-κB activation and the subsequent production of inflammatory cytokines and cancer cell growth.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammatory cytokine production, and the reduction of autoimmune disease severity. TPCA-1 has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using TPCA-1 in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. TPCA-1 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using TPCA-1 in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on TPCA-1, including the investigation of its potential applications in combination therapy for cancer treatment, the optimization of its synthesis method for increased yield and purity, and the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, the potential toxicity of TPCA-1 should be further investigated to determine its safety for use in vivo.
合成法
The synthesis of TPCA-1 involves the reaction of 3-(4-tert-butylphenyl)-2-cyanoacrylamide with 5-chloro-2-methoxyaniline in the presence of a base catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure TPCA-1.
科学的研究の応用
TPCA-1 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, TPCA-1 has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. TPCA-1 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
In inflammation and autoimmune diseases, TPCA-1 has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. TPCA-1 has also been found to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-21(2,3)16-7-5-14(6-8-16)11-15(13-23)20(25)24-18-12-17(22)9-10-19(18)26-4/h5-12H,1-4H3,(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANRNZDWRSONG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4998424.png)
![11-(2-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998427.png)
![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)



![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)

![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)